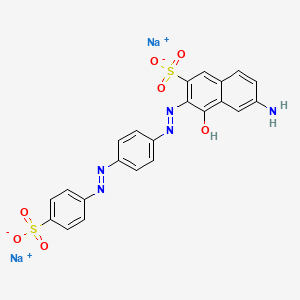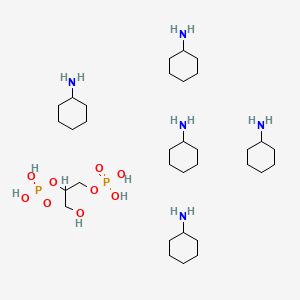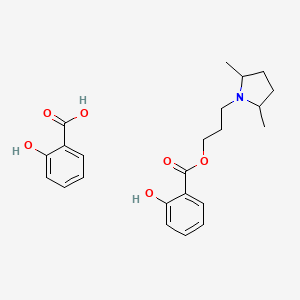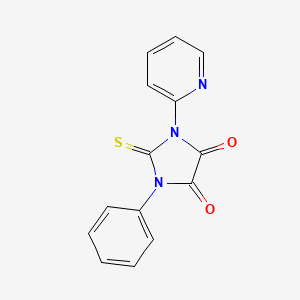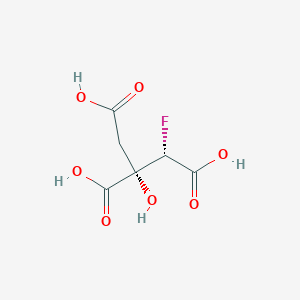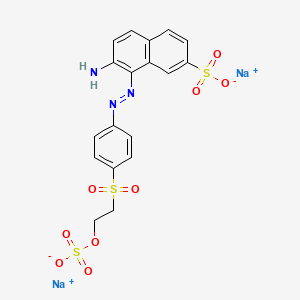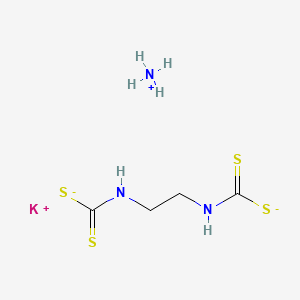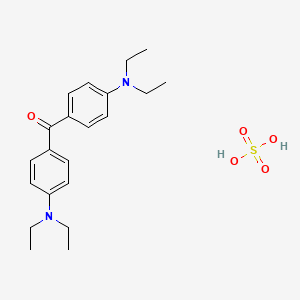
4,4'-Bis(diethylamino)benzophenone, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(diethylamino)benzophenone, sulfate is a chemical compound with the molecular formula C₂₁H₂₈N₂O. It is also known by other names such as N,N,N’,N’-Tetraethyl-4,4’-diaminobenzophenone and Michler ethylketone . This compound is primarily used in organic synthesis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethylamino)benzophenone typically involves the reaction of benzophenone with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 4,4’-Bis(diethylamino)benzophenone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(diethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted benzophenones .
Aplicaciones Científicas De Investigación
4,4’-Bis(diethylamino)benzophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(diethylamino)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. It can also interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Michler’s ketone: Another name for 4,4’-Bis(diethylamino)benzophenone, highlighting its use as a photoinitiator.
Uniqueness
4,4’-Bis(diethylamino)benzophenone is unique due to its specific chemical structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various polymerization reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
65072-32-4 |
|---|---|
Fórmula molecular |
C21H30N2O5S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
bis[4-(diethylamino)phenyl]methanone;sulfuric acid |
InChI |
InChI=1S/C21H28N2O.H2O4S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4;1-5(2,3)4/h9-16H,5-8H2,1-4H3;(H2,1,2,3,4) |
Clave InChI |
MRLFXVKNZVVTPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




